molecular formula C10H14ClN3O3S B11805119 1-((5-Chloro-4-methoxypyridin-3-yl)sulfonyl)piperazine

1-((5-Chloro-4-methoxypyridin-3-yl)sulfonyl)piperazine

Cat. No.: B11805119
M. Wt: 291.76 g/mol
InChI Key: PBESWVTWMAEUII-UHFFFAOYSA-N
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Description

1-((5-Chloro-4-methoxypyridin-3-yl)sulfonyl)piperazine is an organic compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of a piperazine ring bonded to a sulfonyl group, which is further attached to a chlorinated and methoxylated pyridine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-((5-Chloro-4-methoxypyridin-3-yl)sulfonyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Methoxylation: The addition of a methoxy group to the pyridine ring.

    Sulfonylation: The attachment of a sulfonyl group to the pyridine ring.

    Piperazine Coupling: The final step involves coupling the sulfonylated pyridine with piperazine under suitable reaction conditions.

Industrial production methods often involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

1-((5-Chloro-4-methoxypyridin-3-yl)sulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((5-Chloro-4-methoxypyridin-3-yl)sulfonyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((5-Chloro-4-methoxypyridin-3-yl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biological processes. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

1-((5-Chloro-4-methoxypyridin-3-yl)sulfonyl)piperazine can be compared with other sulfonyl piperazines, such as:

  • 1-((5-Chloro-4-methoxypyridin-3-yl)sulfonyl)ethylenediamine
  • 1-((5-Chloro-4-methoxypyridin-3-yl)sulfonyl)morpholine

These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture

Properties

Molecular Formula

C10H14ClN3O3S

Molecular Weight

291.76 g/mol

IUPAC Name

1-(5-chloro-4-methoxypyridin-3-yl)sulfonylpiperazine

InChI

InChI=1S/C10H14ClN3O3S/c1-17-10-8(11)6-13-7-9(10)18(15,16)14-4-2-12-3-5-14/h6-7,12H,2-5H2,1H3

InChI Key

PBESWVTWMAEUII-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC=C1S(=O)(=O)N2CCNCC2)Cl

Origin of Product

United States

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